2-(Azetidin-1-yl)-5-bromopyridine
Overview
Description
“2-(Azetidin-1-yl)-5-bromopyridine” is a chemical compound that falls under the category of azetidines . Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . This compound is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of azetidinone derivatives often involves multistep processes . For instance, a sequence of novel azetidinone analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .Chemical Reactions Analysis
Azetidinone derivatives can be synthesized from the relating newly Schiff bases by [2+2] cycloaddition reaction in good yields . The reaction is carried out with the base triethylamine .Scientific Research Applications
Synthesis of 3-Pyrrole-substituted 2-Azetidinones
Specific Scientific Field
Organic and Medicinal Chemistry
Summary of the Application
2-Azetidinones and pyrroles are two highly important classes of molecules in organic and medicinal chemistry. A method for the synthesis of 3-pyrrole-substituted 2-azetidinones has been developed .
Methods of Application or Experimental Procedures
The synthesis of 3-pyrrole-substituted 2-azetidinones was achieved using catalytic amounts of molecular iodine under microwave irradiation .
Results or Outcomes
The procedure was effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring. The C-4 substituent had no influence either on the yield or the rate of the reaction .
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
Specific Scientific Field
Heterocyclic Chemistry
Summary of the Application
A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .
Methods of Application or Experimental Procedures
The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Results or Outcomes
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Synthesis of Novel Bioactive Compounds of 2-Azetidinone Derived from Pyrazin Dicarboxylic Acid
Specific Scientific Field
Bioorganic Chemistry
Summary of the Application
A series of novel 2-azetidinones entitled N, N’-bis[3-chloro-2-oxo-4-(substituted pyridine-2-yl)-azetidin-1-yl] pyrazine-2,3-dicarboxamide and N,N’-bis[3,3-dichloro-2-oxo-4-(substituted pyridine-2-yl)-azetidin-1-yl] pyrazine-2,3-dicarboxamide have been synthesized .
Methods of Application or Experimental Procedures
The synthesis was achieved from the relating newly Schiff bases by [2+2] cycloaddition reaction in good yields .
Results or Outcomes
The newly prepared 2-azetidinones have been screened for their antimicrobial activity and some of them revealed excellent antibacterial and antifungal activities .
Antimicrobial Activity of 2-Azetidinone Derivatives
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
Different derivatives of 2-azetidinones have been synthesized and tested for their antimicrobial activities .
Methods of Application or Experimental Procedures
The derivatives were synthesized from p-anisidine and different aldehydes .
Results or Outcomes
All the derivatives showed comparable antimicrobial activities. Among these, the one having 2,4-dimethylaminophenyl at the 2nd position have shown good activity in all species .
Safety And Hazards
According to the safety data sheets, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . The compound should be stored properly to avoid dust formation and contact with skin and eyes .
properties
IUPAC Name |
2-(azetidin-1-yl)-5-bromopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSNUAQAYRFPQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-1-yl)-5-bromopyridine |
Synthesis routes and methods I
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Synthesis routes and methods II
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